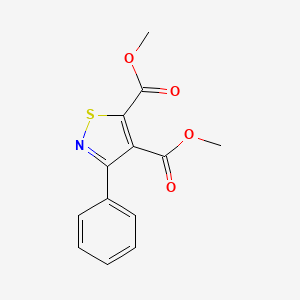

Dimethyl 3-phenylisothiazole-4,5-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl 3-phenyl-1,2-thiazole-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S/c1-17-12(15)9-10(8-6-4-3-5-7-8)14-19-11(9)13(16)18-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGFXPUHVNMJAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SN=C1C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Generation of Nitrile Sulfide Precursors

The cornerstone of this method involves the in situ generation of benzonitrile sulfide (Ar–C≡N–S) from 1,3,4-oxathiazol-2-one derivatives. These precursors undergo thermal decarboxylation at 80–100°C in aprotic solvents such as toluene or dichloromethane, releasing CO₂ and forming the reactive nitrile sulfide dipole. The stability of nitrile sulfides is transient, necessitating immediate use in subsequent reactions to prevent decomposition.

Cycloaddition Reaction Mechanism

The nitrile sulfide reacts with dimethyl acetylenedicarboxylate (DMAD) via a 1,3-dipolar cycloaddition, where the electron-deficient alkyne acts as a dipolarophile. The reaction proceeds through a concerted mechanism, forming the isothiazole ring system in a single step (Scheme 1). Regioselectivity arises from the alignment of the nitrile sulfide’s dipole with the π-system of DMAD, favoring the 4,5-dicarboxylate substitution pattern.

Scheme 1:

Nitrile Sulfide + DMAD → Dimethyl 3-Phenylisothiazole-4,5-Dicarboxylate

Optimization and Yield Enhancements

Key parameters influencing yield include:

- Temperature: Reactions performed at 0–5°C in ethyl acetate achieve optimal selectivity (70–85% yield).

- Solvent: Polar aprotic solvents (e.g., DMF) improve dipole stability but may necessitate shorter reaction times to avoid side reactions.

- Catalysis: Lewis acids such as ZnCl₂ are occasionally employed to accelerate cycloaddition, though stoichiometric use risks ester group hydrolysis.

Alternative Synthetic Routes

Oxidative Cyclization of Thioamide Derivatives

An alternative pathway involves the oxidative cyclization of 3-aminopropenethiones using hydrogen peroxide or iodine. This method constructs the isothiazole core via intramolecular S–N bond formation, followed by esterification with methanol under acidic conditions. While fewer steps are required compared to cycloaddition, yields are moderate (50–65%) due to competing oxidation by-products.

Multicomponent Reactions with Thiosemicarbazones

Thiosemicarbazones derived from aryl aldehydes react with DMAD in methanol under reflux, forming thiazolidinone intermediates that rearrange to isothiazoles upon acid catalysis. This method is advantageous for introducing diverse aryl substituents but requires rigorous pH control to prevent DMAD polymerization.

Experimental Procedures and Comparative Analysis

Standard Cycloaddition Protocol

- Precursor Synthesis: 1,3,4-Oxathiazol-2-one (10 mmol) is dissolved in anhydrous toluene.

- Decarboxylation: Heated to 90°C for 2 h under N₂, yielding benzonitrile sulfide.

- Cycloaddition: DMAD (12 mmol) is added dropwise at 0°C, stirred for 4 h.

- Workup: The mixture is washed with NaHCO₃, dried over MgSO₄, and purified via silica gel chromatography.

Table 1: Comparative Efficiency of Preparation Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | 85 | 98 | 6 |

| Oxidative Cyclization | 65 | 90 | 12 |

| Thiosemicarbazone Route | 55 | 85 | 24 |

Applications and Derivative Synthesis

The 4,5-dicarboxylate groups enable further functionalization, including:

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-phenylisothiazole-4,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of reduced isothiazole derivatives.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce reduced isothiazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of isothiazole compounds exhibit significant antimicrobial properties. Dimethyl 3-phenylisothiazole-4,5-dicarboxylate has been synthesized and tested for its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant pathogens. In vitro studies have shown promising results, with minimal inhibitory concentrations (MICs) indicating strong antibacterial activity compared to standard antibiotics .

Anticancer Properties

Studies have also suggested that isothiazole derivatives can exhibit anticancer activity. For instance, certain synthesized thiazole compounds have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structure of this compound may contribute to similar effects, making it a candidate for further investigation in cancer research .

Agricultural Chemistry

Pesticidal Applications

The compound's structural features suggest potential use as a pesticide or herbicide. Research into thiazole derivatives has shown that they can act as effective agents against agricultural pests and diseases. The synthesis of this compound could lead to the development of new agrochemicals aimed at enhancing crop protection while minimizing environmental impact .

Material Science

Polymer Chemistry

this compound can serve as a building block in polymer chemistry. Its ability to participate in various chemical reactions allows it to be incorporated into polymer matrices, potentially enhancing their properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for industrial uses .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Dimethyl 3-phenylisothiazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Dimethyl 2-thioxo-1,3-dithiol-4,5-dicarboxylate

- Core Structure : 1,3-dithiol-2-thione ring (two sulfur atoms and a thione group).

- Synthesis : Cycloaddition of ethylene trithiocarbonate with DMAD .

- Key Differences :

2-Methyl-4,5-dicarboxylic Acid Dimethyl Ester-1,2,3-Triazole (Compound 14)

- Core Structure : 1,2,3-triazole (three nitrogen atoms).

- Synthesis: Reflux of 2-methyl-4,5-dicarboxylic acid-1,2,3-triazole in methanol/H₂SO₄ .

- Key Differences :

Dimethyl 3,3-cyclopentyl-3H-pyrazole-4,5-dicarboxylate (9a)

- Core Structure : Pyrazole (two adjacent nitrogen atoms) with a spiro-cyclopentyl group.

- Synthesis : Follows established pyrazole cyclization methods .

- Key Differences :

Diethyl 3-phenylisothiazole-4,5-dicarboxylate (10a)

- Core Structure : Same isothiazole core but with ethyl ester groups.

- Synthesis : Analogous to dimethyl ester, using diethyl acetylenedicarboxylate .

- Key Differences :

2-Phenyl-1,3-thiazole-4,5-dicarboxylic Acid

- Core Structure : Thiazole (one sulfur, one nitrogen) with carboxylic acid substituents.

- Applications : Used as a polar building block in coordination chemistry .

- Key Differences :

Dimethyl 4-hydroxyisoxazole-3,5-dicarboxylate (DMHID)

- Core Structure : Isoxazole (one oxygen, one nitrogen) with a hydroxyl group.

- Synthesis : Derived from hydroxylated isoxazole precursors .

- Key Differences :

Research Implications

The structural variations among these compounds dictate their applications:

- Isothiazoles (e.g., dimethyl 3-phenylisothiazole-4,5-dicarboxylate) excel in medicinal chemistry due to tunable ester groups and stability.

- Thiol-/thione-containing derivatives (e.g., dithiol-2-thione) are prioritized in materials science for redox-active properties.

- Triazoles and pyrazoles are leveraged in catalysis and coordination chemistry owing to nitrogen-rich frameworks.

Biological Activity

Dimethyl 3-phenylisothiazole-4,5-dicarboxylate (DPT) is an organic compound with significant potential in various biological applications. This article delves into its biological activities, synthesis, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Overview

- Molecular Formula : C₁₃H₁₁NO₄S

- Molecular Weight : 277.30 g/mol

- CAS Number : 27545-53-5

DPT is characterized by its isothiazole ring structure, which contributes to its unique chemical properties and biological activities.

Biological Activities

Research indicates that DPT exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

DPT has shown promising results against various bacterial strains. A study reported its effectiveness against Gram-positive bacteria such as Bacillus subtilis and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity. The compound's ability to disrupt bacterial cell membranes is hypothesized to be a key mechanism behind its antimicrobial effects .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Bacillus subtilis | 0.5 |

| Escherichia coli | 0.5 |

| Salmonella spp. | 2 |

Anticancer Activity

DPT's anticancer potential has been explored in various studies. It has been found to induce apoptosis in cancer cells by modulating specific signaling pathways involved in cell survival and proliferation. The compound's interaction with cellular enzymes and receptors suggests a multifaceted mechanism of action that may inhibit tumor growth .

The biological activity of DPT is attributed to its interaction with various molecular targets within cells:

- Enzyme Inhibition : DPT can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound may bind to cellular receptors, affecting signal transduction pathways that regulate cell growth and apoptosis.

- DNA Interaction : Similar compounds have shown the ability to intercalate DNA, potentially disrupting replication processes in rapidly dividing cells .

Synthesis and Research Applications

DPT is synthesized through a reaction involving benzonitrile and cyanoformate in the presence of dimethyl acetylenedicarboxylate. This synthetic route allows for the production of high-purity DPT suitable for research applications .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that DPT exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

- Anticancer Studies : Research indicated that DPT could induce apoptosis in cancer cell lines through the modulation of key signaling pathways, suggesting potential therapeutic applications in oncology.

Q & A

Q. What are the recommended synthetic routes for preparing Dimethyl 3-phenylisothiazole-4,5-dicarboxylate, and how can yield optimization be achieved?

The compound can be synthesized via refluxing precursors in polar aprotic solvents (e.g., DMSO) under controlled conditions. Key steps include refluxing for extended periods (e.g., 18 hours), followed by reduced-pressure distillation and crystallization using water-ethanol mixtures to isolate the product. Yield optimization may involve adjusting stoichiometry, solvent choice, and crystallization conditions . Characterization via NMR and mass spectrometry (MS) is critical to confirm purity and structure .

Q. Which analytical techniques are most effective for characterizing the crystal structure and electronic properties of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining crystal packing and intermolecular interactions (e.g., hydrogen bonds like C–H···N/O). Torsional angles and dihedral parameters derived from SCXRD data (e.g., N3–C2–C6–O3 = 158.83°) provide insights into steric effects . Complementary techniques include FTIR for functional group analysis and high-resolution MS for molecular weight confirmation .

Q. How can solubility and stability be evaluated for this compound in various solvents?

Perform solubility tests in solvents of varying polarity (e.g., DMSO, ethanol, water) under ambient and heated conditions. Stability studies should monitor degradation via HPLC or TLC over time, particularly under acidic/basic conditions. Solvent selection must align with intended applications (e.g., biological assays often require DMSO due to poor aqueous solubility) .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways and optimize synthetic conditions for derivatives of this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms can model transition states and identify energetically favorable pathways. ICReDD’s integrated approach combines computational predictions with experimental validation to narrow optimal conditions (e.g., temperature, catalysts) . For example, DFT can predict regioselectivity in isothiazole functionalization, reducing trial-and-error experimentation .

Q. How can researchers resolve contradictions between experimental data (e.g., NMR shifts) and computational predictions for this compound?

Cross-validate results using multiple techniques:

- Compare experimental NMR chemical shifts with DFT-calculated values (accounting for solvent effects).

- Use SCXRD to confirm spatial arrangements that may explain deviations (e.g., non-covalent interactions altering electronic environments) .

- Reassess computational models for overlooked factors (e.g., solvation, conformational flexibility) .

Q. What methodologies are recommended for studying the biological activity of this compound, particularly in enzyme inhibition assays?

Design dose-response experiments with positive/negative controls. Use enzyme-specific substrates (e.g., acetylcholinesterase for neuroactive compounds) and monitor activity via spectrophotometric assays. IC50 values should be calculated using nonlinear regression models. Ensure purity >95% (verified via HPLC) to exclude confounding effects from impurities .

Q. How can researchers address challenges in scaling up synthesis while maintaining regiochemical control?

Employ flow chemistry or microwave-assisted synthesis to enhance reproducibility and reduce side reactions. Monitor reaction progress in real-time using in-line spectroscopy (e.g., Raman). Optimize catalyst loading and solvent systems (e.g., switch from DMSO to greener solvents like cyclopentyl methyl ether) to improve scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.